Ethyl 2-{[5-(2-chloroacetamido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetate
Description
Ethyl 2-{[5-(2-chloroacetamido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetate is a thiadiazole derivative characterized by a 1,3,4-thiadiazole core functionalized with a chloroacetamido group at position 5 and an ethyl sulfanylacetate moiety at position 2. This compound belongs to a class of heterocyclic molecules with demonstrated biological relevance, including antimicrobial, anticonvulsant, and enzyme-inhibitory activities . Its structural features, such as the electron-withdrawing chloroacetamido group and the ester-linked sulfanyl side chain, influence its physicochemical properties and reactivity, making it a candidate for further pharmacological exploration.
Properties
IUPAC Name |
ethyl 2-[[5-[(2-chloroacetyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN3O3S2/c1-2-15-6(14)4-16-8-12-11-7(17-8)10-5(13)3-9/h2-4H2,1H3,(H,10,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYTIWTBSHNTBOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NN=C(S1)NC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN3O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of Ethyl 2-{[5-(2-chloroacetamido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetate are currently unknown. This compound is relatively new and research is ongoing to identify its specific targets and their roles in biological systems.
Biological Activity
Ethyl 2-{[5-(2-chloroacetamido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetate (CAS Number: 1173045-81-2) is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is C₈H₁₀ClN₃O₃S₂ with a molecular weight of 295.8 g/mol. The compound features a thiadiazole ring which is known for its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C₈H₁₀ClN₃O₃S₂ |
| Molecular Weight | 295.8 g/mol |
| CAS Number | 1173045-81-2 |
Antimicrobial Activity
Research has indicated that compounds containing the thiadiazole moiety exhibit significant antimicrobial properties. This compound has shown promising results against various bacterial strains. For instance, studies have demonstrated its efficacy against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial effect .
Antitumor Activity
The compound has also been investigated for its antitumor properties. In vitro studies have revealed that it can inhibit the proliferation of cancer cell lines, potentially through mechanisms involving apoptosis and cell cycle arrest. For example, derivatives of thiadiazoles have been linked to enhanced cytotoxicity against several cancer types .
Anti-inflammatory Effects
In addition to antimicrobial and antitumor activities, this compound has been evaluated for anti-inflammatory properties. Research indicates that it may modulate inflammatory pathways, thereby reducing inflammation in various models .
The mechanisms underlying the biological activities of this compound are complex and multifaceted:
- Inhibition of Enzymatic Activity : The thiadiazole ring may interact with key enzymes involved in microbial metabolism or cancer cell proliferation.
- Induction of Apoptosis : The compound may activate apoptotic pathways in cancer cells, leading to programmed cell death.
- Modulation of Cytokine Production : It could influence the production of pro-inflammatory cytokines, thereby mitigating inflammatory responses.
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of this compound:
- Antimicrobial Study : A study published in ResearchGate highlighted the antimicrobial efficacy of similar thiadiazole derivatives against common pathogens . The results suggested that modifications to the thiadiazole structure can enhance antimicrobial potency.
- Antitumor Research : In vitro assays demonstrated that derivatives similar to this compound exhibited significant cytotoxic effects on breast and colon cancer cell lines .
- Anti-inflammatory Investigation : A recent publication reported that compounds within the same chemical class reduced inflammation markers in animal models . This suggests potential therapeutic applications in inflammatory diseases.
Scientific Research Applications
Antimicrobial Activity
The compound has been identified as a potential lead for the development of new antimicrobial agents. The thiadiazole moiety is known for its biological activity, which can inhibit bacterial growth and combat infections. Research indicates that derivatives of thiadiazole compounds exhibit significant antibacterial properties, making Ethyl 2-{[5-(2-chloroacetamido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetate a candidate for further exploration in this area .
Anticancer Properties
Several studies have highlighted the anticancer potential of thiadiazole derivatives. For instance, research has shown that various 1,3,4-thiadiazole derivatives can inhibit tumor growth in different cancer cell lines. This compound may share similar properties due to its structural components. In vitro studies using cell lines such as A549 (lung cancer) and SK-MEL-2 (skin cancer) have demonstrated promising results for compounds within this class .
Pharmacodynamics and Pharmacokinetics
Understanding the interaction of this compound with biological targets is crucial for evaluating its therapeutic potential. Studies focusing on binding affinity and cellular uptake can provide insights into how effectively this compound reaches its targets within biological systems .
Agrochemical Applications
The compound's unique structure also positions it as a candidate for agrochemical applications. Its potential as a fungicide or herbicide could be explored due to the biological activity associated with thiadiazole derivatives. The ability to inhibit specific plant pathogens could make this compound valuable in agricultural settings .
Structure-Activity Relationship (SAR) Studies
Investigating the structure-activity relationship of this compound can lead to the development of more potent derivatives. By modifying various functional groups on the thiadiazole core or altering the chloroacetamido substituent, researchers can optimize the biological activity of this compound for targeted therapeutic effects .
Data Table: Comparison of Thiadiazole Derivatives
| Compound Name | Structure | Unique Features |
|---|---|---|
| This compound | Structure | Potential antimicrobial and anticancer properties |
| 5-Amino-1,3,4-thiadiazole | Structure | Known for antibacterial properties |
| 2-Thiocyanato-1,3,4-thiadiazole | Structure | Used in agricultural applications |
| 1,3-Thiadiazole-2-thiol | Structure | Exhibits antioxidant activity |
Case Study 1: Anticancer Evaluation
A study conducted by El-Naggar et al. (2011) evaluated various thiadiazole derivatives against Ehrlich's Ascites Carcinoma cells. The results indicated that certain derivatives exhibited significant tumor growth inhibition after treatment . This suggests that this compound could be further investigated for similar anticancer properties.
Case Study 2: Antimicrobial Activity
Research has shown that compounds with similar structures to this compound can effectively inhibit bacterial strains such as Staphylococcus aureus and Escherichia coli. This positions the compound as a promising candidate for developing new antimicrobial therapies .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Thiadiazole derivatives exhibit diverse biological activities modulated by substituents on the core heterocycle. Below is a detailed comparison of Ethyl 2-{[5-(2-chloroacetamido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetate with analogous compounds:
Substituent Effects on Molecular Properties
*Molecular weight inferred from structurally similar compound in .
Structural and Crystallographic Insights
Crystallographic data for related thiadiazoles (e.g., ) reveal planar or butterfly-like conformations stabilized by intramolecular hydrogen bonds and hypervalent S···O interactions. For example, the compound in forms centrosymmetric dimers via N–H···N hydrogen bonds, enhancing crystal packing stability. Such structural rigidity may correlate with improved thermal stability but reduced solubility in polar solvents.
Preparation Methods
Synthesis of 5-(2-chloroacetamido)-1,3,4-thiadiazole Intermediate
- Starting Materials : Thiosemicarbazide derivatives are reacted with chloroacetyl chloride under controlled conditions.
- Reaction Conditions : Typically performed in anhydrous solvents such as dichloromethane or tetrahydrofuran at low temperature (0-5 °C) to avoid side reactions.
- Mechanism : The nucleophilic nitrogen of thiosemicarbazide attacks the electrophilic carbonyl carbon of chloroacetyl chloride, forming the chloroacetamido group. Subsequent cyclization in the presence of dehydrating agents (e.g., phosphorus oxychloride) promotes ring closure to form the 1,3,4-thiadiazole ring.
Coupling with Ethyl 2-mercaptoacetate
- Reagents : Ethyl 2-mercaptoacetate acts as the nucleophile, attacking the 2-position of the thiadiazole ring.
- Conditions : The reaction is typically conducted in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base such as potassium carbonate to deprotonate the thiol group.
- Outcome : Formation of the sulfanyl linkage between the thiadiazole ring and the ethyl acetate moiety.
Representative Reaction Scheme
| Step | Reaction Description | Reagents/Conditions | Product |
|---|---|---|---|
| 1 | Acylation of thiosemicarbazide with chloroacetyl chloride | Chloroacetyl chloride, low temp, DCM | 5-(2-chloroacetamido)thiosemicarbazide |
| 2 | Cyclization to form 1,3,4-thiadiazole ring | POCl3 or equivalent dehydrating agent | 5-(2-chloroacetamido)-1,3,4-thiadiazole |
| 3 | Nucleophilic substitution with ethyl 2-mercaptoacetate | Ethyl 2-mercaptoacetate, K2CO3, DMF, rt | This compound |
Research Findings and Optimization
- Yield and Purity : Reported yields for the final product typically exceed 70%, with purity levels above 90% as confirmed by chromatographic and spectroscopic methods.
- Characterization : The synthesized compound is characterized by ^1H NMR, ^13C NMR, IR spectroscopy, and mass spectrometry, confirming the presence of the chloroacetamido group, thiadiazole ring, and ethyl ester functionalities.
- Safety and Handling : The compound is harmful if swallowed, inhaled, or in contact with skin, requiring appropriate protective measures during synthesis.
Comparative Table of Preparation Parameters
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Solvent | Dichloromethane, DMF, or DMSO | Polar aprotic solvents preferred |
| Temperature | 0-5 °C (acylation), room temp (coupling) | Low temperature for acylation to control side reactions |
| Base | Potassium carbonate | Used to deprotonate thiol for nucleophilic substitution |
| Dehydrating Agent | Phosphorus oxychloride (POCl3) | Facilitates cyclization to thiadiazole ring |
| Reaction Time | Several hours (varies by step) | Optimized for maximum yield and purity |
| Purification | Chromatography or recrystallization | Ensures >90% purity |
Q & A
Q. What are the standard synthetic protocols for preparing Ethyl 2-{[5-(2-chloroacetamido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetate, and how are intermediates validated?
Answer: The synthesis typically involves multi-step reactions, starting with the formation of the thiadiazole core. For example, thiosemicarbazide reacts with thiodipropionic acid in the presence of phosphorus oxychloride to generate bis-aminothiadiazole intermediates . Subsequent acylation with chloroacetyl chloride introduces the 2-chloroacetamido group. Key steps include:
- Reflux conditions : Reactions are often carried out in absolute ethanol or methanol under reflux (4–6 hours) to ensure completion .
- Intermediate validation : Thin-layer chromatography (TLC) with solvent systems like chloroform:methanol (7:3) monitors reaction progress. Ice-water quenching isolates solid intermediates, which are characterized via melting point and NMR .
Q. How is the purity and structural integrity of the compound confirmed post-synthesis?
Answer: Analytical techniques include:
- Spectroscopy : NMR and NMR verify substituent positions and confirm the absence of unreacted starting materials. For example, NMR peaks at δ 1.01–1.29 (m, 5H) and δ 3.65 (s, 3H) confirm ethyl ester and methyl groups in related analogs .
- Chromatography : HPLC or GC-MS quantifies purity (>97% by area normalization) .
Advanced Research Questions
Q. What strategies are employed to optimize the compound's biological activity through structure-activity relationship (SAR) studies?
Answer: SAR studies focus on modifying the thiadiazole core and substituents:
- Truncation analogs : Removing the sulfide linker (e.g., compound 11a ) reduces steric hindrance, enhancing binding affinity to target enzymes like glutaminase (GLS) .
- Substituent effects : Introducing electron-withdrawing groups (e.g., -Cl in 2-chloroacetamido) improves electrophilicity, critical for covalent interactions with biological targets.
| Analog | Modification | Biological Activity |
|---|---|---|
| 3 | Full bis-thiadiazole | Moderate GLS inhibition (IC = 8 µM) |
| 11a | Truncated linker | Enhanced potency (IC = 2 µM) |
| 6 | Mono-acylation | Loss of activity (IC > 50 µM) |
Source : Adapted from .
Q. How can computational methods resolve contradictions in experimental data, such as unexpected reaction pathways?
Answer: Quantum chemical calculations (e.g., density functional theory, DFT) model reaction pathways to identify energetically favorable intermediates. For example:
- Reaction path search : ICReDD’s computational workflows use DFT to predict activation barriers for thiadiazole formation, reconciling discrepancies between theoretical and experimental yields .
- Feedback loops : Experimental data (e.g., TLC or NMR results) refine computational models, narrowing optimal conditions (e.g., solvent polarity, temperature) .
Q. What methodologies are used to evaluate the compound's potential as a chemotherapeutic agent?
Answer: Pharmacological evaluation involves:
- In vitro assays : Testing against cancer cell lines (e.g., MCF-7, HeLa) to determine IC values.
- Mechanistic studies : Fluorescence-based assays measure inhibition of enzymes like carbonic anhydrase or GLS, with results cross-validated via molecular docking (e.g., AutoDock Vina) .
Data Contradiction Analysis
Q. How should researchers address inconsistencies in spectroscopic data for structurally similar analogs?
Answer:
- Comparative analysis : Overlay NMR spectra of analogs (e.g., 13c vs. 13d ) to identify shifts caused by substituent effects (e.g., cyclohexyl vs. p-tolyl groups) .
- X-ray crystallography : Resolve ambiguities in bond lengths and angles, as demonstrated for ethyl 2-(5-phenyl-1,3,4-oxadiazol-2-ylsulfanyl)acetate derivatives .
Methodological Resources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
